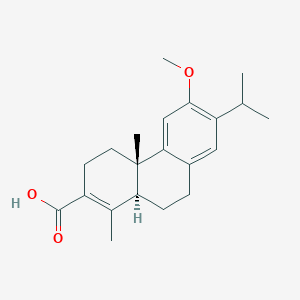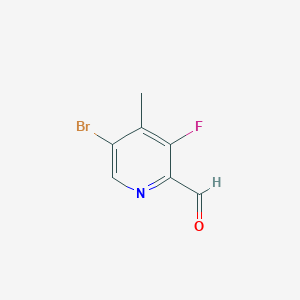
5-Bromo-3-fluoro-4-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and a formyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde typically involves the bromination and fluorination of a pyridine derivative. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinemethanol.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-3-fluoropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
5-bromo-2-fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-bromo-5-fluoropyridine: Similar but lacks the methyl and aldehyde groups, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is unique due to the combination of bromine, fluorine, and an aldehyde group on the pyridine ring. This unique substitution pattern allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H5BrFNO |
|---|---|
Molekulargewicht |
218.02 g/mol |
IUPAC-Name |
5-bromo-3-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-5(8)2-10-6(3-11)7(4)9/h2-3H,1H3 |
InChI-Schlüssel |
NOTVADUCMHIWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1Br)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


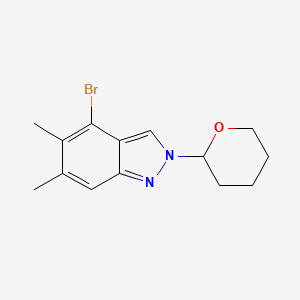
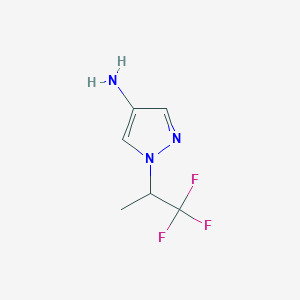
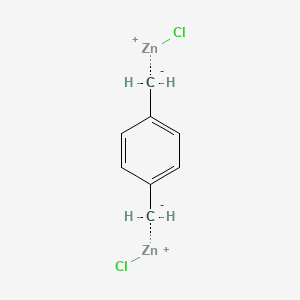
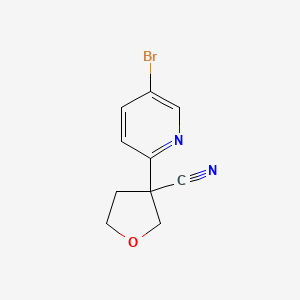
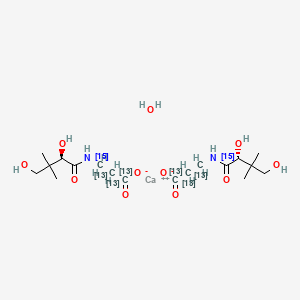

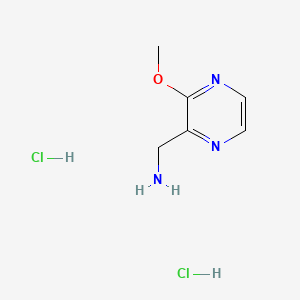
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
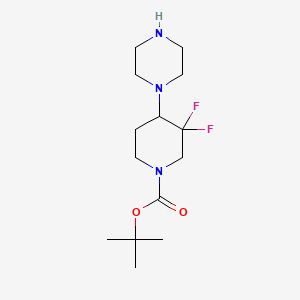
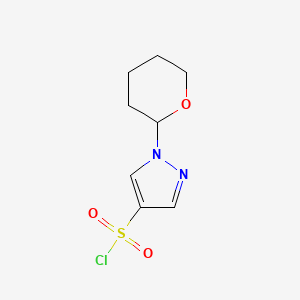
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
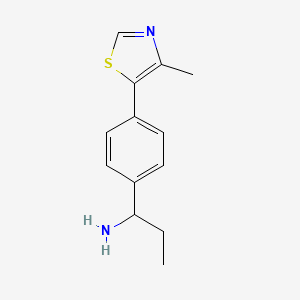
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
